molecular formula C6H8N4 B1483509 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090878-43-4

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483509
CAS RN: 2090878-43-4
M. Wt: 136.15 g/mol
InChI Key: VKNVTFPACVBQKY-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as 5-Amino-3-methyl-1-phenylpyrazole, are known for their diverse pharmacological effects . They are often used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, 1H NMR, 13C NMR, and HRMS can be used to confirm the structure of synthesized compounds .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. A study involving molecular simulation justified the potent in vitro antipromastigote activity of a pyrazole compound due to its desirable fitting pattern in the active site of a target enzyme, characterized by lower binding free energy .

Organic Synthesis Building Blocks

5-Amino-pyrazoles, which share a similar core structure to “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile”, are potent reagents in organic synthesis. They serve as versatile synthetic building blocks for constructing remarkable organic molecules with diverse functionalities .

Hypotensive Agents

Pyrazole derivatives have been constructed and evaluated for their hypotensive capability, indicating potential applications of “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile” in developing blood pressure-lowering medications .

Growth Inhibition in Cancer Cells

The pyrazole core has been associated with improved growth inhibition in cancer cells, such as PC-3 cells, suggesting that “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile” could be explored for anticancer properties .

Nitrile-containing Products Synthesis

Acetonitrile derivatives are used in various methods to produce nitrile-containing products, which are important in pharmaceuticals and agrochemicals. This indicates that “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile” may be useful in these synthesis processes .

Safety and Hazards

Safety and hazards associated with pyrazole derivatives can vary widely depending on their specific structure. For example, some pyrazole derivatives are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, they continue to be an area of active research in the development of new drugs and agrochemicals .

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNVTFPACVBQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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